Superior SILAC Quantification Accuracy Due to Minimal In Vivo Metabolic Conversion of ¹³C₆-Arginine vs. ¹³C₆¹⁵N₄-Arginine
A direct head-to-head comparison in fission yeast (Schizosaccharomyces pombe) demonstrated that ¹³C₆-arginine (Arg-6) undergoes negligible metabolic conversion to proline, glutamate, and other amino acids, whereas ¹³C₆¹⁵N₄-arginine (Arg-10) is extensively converted, even in strains engineered to mitigate this issue [1]. The presence of heavy isotope label in non-arginine residues leads to complex MS/MS spectra and impaired peptide quantification [1].
| Evidence Dimension | Metabolic conversion rate of heavy arginine to proline and other amino acids in SILAC |
|---|---|
| Target Compound Data | ¹³C₆-arginine (Arg-6): Virtually complete suppression of label conversion with arginase gene deletion (car1Δ aru1Δ) |
| Comparator Or Baseline | ¹³C₆¹⁵N₄-arginine (Arg-10): Significant residual label conversion to proline, glutamate, and other amino acids; detectable ¹³C₅¹⁵N₂-arginine (Arg-7) peaks indicate in vivo catabolism [1] |
| Quantified Difference | Arg-10 conversion severely complicates MS/MS analysis, while Arg-6 conversion is negligible under identical genetic conditions |
| Conditions | Fission yeast (S. pombe) SILAC experiments with arginase gene deletions (car1Δ aru1Δ), analyzed by high-resolution LC-MS/MS |
Why This Matters
For procurement, this evidence directs users away from the theoretically 'heavier' Arg-10 variant and toward the ¹³C₆-only compound for systems where metabolic conversion would compromise data integrity.
- [1] Carpy A, Patel A, Tay YD, Hagan IM, Macek B. Deletion of Genes Encoding Arginase Improves Use of 'Heavy' Isotope-Labeled Arginine for Mass Spectrometry in Fission Yeast. PLoS One. 2015;10(6):e0129548. View Source
